molecular formula C10H14O2 B8472379 (S)-2-(2-hydroxypropyl)-4-methylphenol

(S)-2-(2-hydroxypropyl)-4-methylphenol

Cat. No.: B8472379
M. Wt: 166.22 g/mol
InChI Key: BEVPUSWAHQSKDL-QMMMGPOBSA-N
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Description

(S)-2-(2-Hydroxypropyl)-4-methylphenol is a chiral phenolic compound characterized by a methyl group at the para position (C4) and an (S)-configured 2-hydroxypropyl substituent at the ortho position (C2). Its molecular formula is C₁₀H₁₄O₂ (molecular weight: 166.22 g/mol). The stereochemistry at the hydroxypropyl group may influence its physicochemical properties and biological interactions, making it distinct from non-chiral analogs.

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

2-[(2S)-2-hydroxypropyl]-4-methylphenol

InChI

InChI=1S/C10H14O2/c1-7-3-4-10(12)9(5-7)6-8(2)11/h3-5,8,11-12H,6H2,1-2H3/t8-/m0/s1

InChI Key

BEVPUSWAHQSKDL-QMMMGPOBSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)O)C[C@H](C)O

Canonical SMILES

CC1=CC(=C(C=C1)O)CC(C)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

The table below highlights structural differences between (S)-2-(2-hydroxypropyl)-4-methylphenol and key analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features Reference ID
This compound 2-(S-2-hydroxypropyl), 4-methyl C₁₀H₁₄O₂ 166.22 Chiral center, polar hydroxyl group -
4-Propylphenol 4-propyl C₉H₁₂O 136.19 Linear alkyl chain, non-chiral
4-(3-(tert-Butoxy)-2-hydroxypropyl)-2-methoxyphenol 3-(tert-butoxy)-2-hydroxypropyl, 2-methoxy C₁₅H₂₂O₄ 266.33 Bulky tert-butoxy group, methoxy substituent
4-Cyclopropylphenol 4-cyclopropyl C₉H₁₀O 134.18 Cyclic alkyl group, planar structure
(S)-4-(Pentane-2-yl)phenol 4-(S-pentan-2-yl) C₁₁H₁₆O 164.24 Chiral branched alkyl substituent

Key Observations :

  • The (S)-2-hydroxypropyl group introduces both polarity (via the hydroxyl) and stereochemical complexity, distinguishing it from non-functionalized alkylphenols like 4-propylphenol.
  • Bulky substituents (e.g., tert-butoxy in derivatives) increase lipophilicity, whereas the target compound’s hydroxypropyl group balances hydrophilicity and moderate steric effects.

Physicochemical Properties

Compound Name Solubility (Predicted) LogP (Predicted) Melting Point (°C) Stability Notes Reference ID
This compound Moderate in water, high in ethanol 1.8–2.2 ~90–110 Sensitive to oxidation due to phenol group -
4-Propylphenol Low water solubility 3.1 15–20 Stable under inert conditions
4-(3-(tert-Butoxy)-2-hydroxypropyl)-2-methoxyphenol Low water solubility 3.5–4.0 Not reported High thermal stability
4-Cyclopropylphenol Insoluble in water 2.8 30–35 Prone to ring-opening under acidic conditions

Key Observations :

  • The hydroxyl group in the target compound enhances water solubility compared to non-polar analogs like 4-cyclopropylphenol.
  • Higher LogP values in tert-butoxy derivatives () suggest greater membrane permeability, whereas the target compound’s LogP (~2) indicates moderate bioavailability.

Key Observations :

  • Eugenol-derived analogs () exhibit potent insecticidal activity and formulation compatibility, suggesting that the target compound’s hydroxyl group could similarly enhance interactions with biological targets.
  • Stereochemistry may play a role in enantioselective toxicity or efficacy, as seen in chiral alkylphenols .

Research Findings and Implications

  • Synthesis Pathways: The target compound may be synthesized via epoxide ring-opening reactions, analogous to eugenol derivatives in . Asymmetric catalysis could yield the (S)-configuration .
  • Formulation Potential: Lipid nanosystems (e.g., those used in ) may improve the delivery of the target compound due to its moderate LogP and hydroxyl group.
  • Safety Profile: While direct data is lacking, phenolic compounds generally require precautions against skin contact and inhalation (see ).

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